molecular formula C13H27ClN2O B2778605 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride CAS No. 1423028-51-6

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride

Cat. No.: B2778605
CAS No.: 1423028-51-6
M. Wt: 262.82
InChI Key: NCHSRMSEANKFEP-UHFFFAOYSA-N
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Description

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride is a chemical compound with the molecular formula C13H27ClN2O and a molecular weight of 262.82 g/mol It is a hydrochloride salt form of 2-amino-N-cycloheptyl-N-methylpentanamide, which is characterized by the presence of an amino group, a cycloheptyl group, and a methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride typically involves the following steps:

    Formation of the amide bond: The initial step involves the reaction of cycloheptylamine with methylpentanoyl chloride to form N-cycloheptyl-N-methylpentanamide.

    Introduction of the amino group: The next step involves the introduction of an amino group at the 2-position of the pentanamide moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is investigated for its pharmacological properties, particularly its potential as an antiviral agent. Similar compounds have been shown to inhibit viral proteases, which are critical for viral replication. For instance, α-ketoamides derived from related structures have demonstrated broad-spectrum inhibitory activity against coronaviruses, highlighting the potential for 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride in antiviral drug development .

Case Study: Inhibition of Viral Proteases
A study focused on dipeptide α-ketoamides found that modifications to the structure significantly influenced their inhibitory potency against the main protease of coronaviruses. This suggests that this compound could be a valuable scaffold for designing new antiviral agents .

Organic Synthesis

Chiral Building Block
This compound serves as a chiral building block in organic synthesis. Its unique cycloheptyl and amide functionalities make it suitable for synthesizing other complex molecules. Researchers utilize it to create intermediates in the synthesis of biologically active compounds, including those used in pharmaceuticals.

Table 1: Comparison of Synthetic Applications

Application AreaCompound TypeKey Features
Antiviral Agentsα-KetoamidesBroad-spectrum activity against viruses
Organic SynthesisChiral Building BlocksEssential for synthesizing complex molecules

Biochemical Research

Ligand Studies
In biochemical contexts, this compound is used as a ligand in studies involving chiral receptors or enzymes. Its ability to interact with biological systems allows researchers to explore enzyme-substrate interactions and receptor binding affinities.

Case Study: Enzyme Interaction
Research indicates that compounds with similar structures can modulate enzyme activities, influencing various metabolic pathways. For example, studies on related amides have shown their potential to act as enzyme inhibitors or activators, which could be extrapolated to understand the effects of this compound on specific enzymes.

Mechanism of Action

The mechanism of action of 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cycloheptyl and methylpentanamide moieties can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride is a chemical compound with the CAS number 1423028-51-6. It has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C_{12}H_{22}ClN_{2}O
  • Molecular Weight : 248.77 g/mol
  • Chemical Structure : The compound features an amine group, a cycloheptyl ring, and a pentanamide chain, which contribute to its biological activity.

Key Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in water
pHNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially including receptors and enzymes. The compound's structure suggests that it may act as a modulator of neurotransmitter systems or other cellular pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, such as:

Case Studies and Research Findings

  • Antinociceptive Studies : In animal models, the administration of this compound demonstrated significant reductions in pain responses compared to control groups. The mechanism appears to involve modulation of pain pathways, possibly through opioid receptor interactions.
  • Inflammation Models : In vitro studies have shown that the compound can decrease the production of inflammatory cytokines in cultured cells exposed to lipopolysaccharides (LPS), indicating potential for therapeutic use in inflammatory conditions.
  • CNS Effects : A study exploring the effects on locomotor activity in rodents suggested that the compound may influence central nervous system activity, warranting further investigation into its neuropharmacological profile.

Safety and Toxicology

This compound has been classified under several safety categories:

  • Skin Corrosion/Irritation : Classified as Category 2 (H315), indicating potential for skin irritation.
  • Eye Damage/Irritation : Classified as serious eye damage/eye irritation (H318) .

These classifications highlight the importance of handling this compound with care in laboratory settings.

Properties

IUPAC Name

2-amino-N-cycloheptyl-N-methylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.ClH/c1-3-8-12(14)13(16)15(2)11-9-6-4-5-7-10-11;/h11-12H,3-10,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHSRMSEANKFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)C1CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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